![molecular formula C11H12N2O2 B2427891 spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one CAS No. 1603067-59-9](/img/structure/B2427891.png)
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one
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Overview
Description
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is a chemical compound that has been studied for its potential applications in medicinal chemistry . It is a derivative of 1H-pyrrolo[3,2-c]pyridine . The compound has been synthesized as a colchicine-binding site inhibitor, which means it has the potential to inhibit the function of colchicine, a chemical that has significant effects on cell division .
Synthesis Analysis
The synthesis of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one involves the use of 6-bromo-1H-pyrrolo[3,2-c]pyridine as a starting material . Other reagents used in the synthesis include 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, and Cu(OAc)2 . The synthesis process is carried out in 1,4-dioxane .
Scientific Research Applications
Analgesic and Sedative Activity
The derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione, which include “spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one”, have shown potential analgesic and sedative activity . The analgesic activity of these compounds was confirmed in the “hot plate” test and in the “writhing” test . All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine .
Anticancer Activities
1H-pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Disruption of Tubulin Microtubule Dynamics
These compounds have been found to disrupt tubulin microtubule dynamics . Tubulin polymerization experiments indicated that one of the compounds potently inhibited tubulin polymerization at concentrations of 3µM and 5µM . Immunostaining assays revealed that the compound remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .
Induction of Cell Cycle Arrest and Apoptosis
Cell cycle studies and cell apoptosis analyses demonstrated that one of the compounds at concentrations of 0.12µM, 0.24µM, and 0.36µM significantly caused G2/M phase cell cycle arrest and apoptosis .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Due to the efficacy of these compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of New Polyheterocyclic Compounds
This compound has been used in the synthesis of new polyheterocyclic compounds with the concomitant formation of the quaternary spiro center . This opens up new avenues for the development of novel compounds with potential biological activity.
Mechanism of Action
Target of Action
The primary target of spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one is the colchicine-binding site of tubulin . Tubulin is a critical component of the cytoskeleton and plays fundamental roles in various biological processes, such as cell mitosis, cytokinesis, and signal transduction .
Mode of Action
Spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one interacts with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 . This interaction disrupts the balance of microtubule dynamics, leading to mitotic arrest .
Biochemical Pathways
The compound affects the microtubule dynamics by inhibiting tubulin polymerization . This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis .
Pharmacokinetics
It is noted that one of the derivatives conformed well to lipinski’s rule of five , suggesting good bioavailability.
Result of Action
The compound’s action results in significant G2/M phase cell cycle arrest and apoptosis . It also disrupts tubulin microtubule dynamics, which is crucial for cell division .
Future Directions
The future research directions for spiro[1H-pyrrolo[3,2-c]pyridine-3,4’-oxane]-2-one could involve further exploration of its potential as a colchicine-binding site inhibitor . This could include more detailed studies of its mechanism of action, as well as investigations into its potential therapeutic applications, particularly in the field of cancer treatment .
properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-c]pyridine-3,4'-oxane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-7-12-4-1-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZDCIMIGRPVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CN=C3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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